N-(1-Cyano-1-cyclopropylethyl)-2-(2-fluoro-5-methylphenoxy)acetamide
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Description
N-(1-Cyano-1-cyclopropylethyl)-2-(2-fluoro-5-methylphenoxy)acetamide, commonly known as CCPA, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. CCPA is a synthetic compound that belongs to the class of amides and is used as a selective agonist for the adenosine A1 receptor.
Scientific Research Applications
Synthesis and Characterization
Several studies have focused on the synthesis and characterization of compounds similar to N-(1-Cyano-1-cyclopropylethyl)-2-(2-fluoro-5-methylphenoxy)acetamide, exploring novel synthetic pathways and chemical properties. For instance, Yang Man-li et al. (2008) synthesized novel acetamide derivatives using 3-fluoro-4-cyanophenol as a primary compound, demonstrating the structural versatility of these molecules through elemental analysis, IR, and NMR techniques (Yang Man-li, 2008). Similarly, Peng Zeng, Yuefei Hu, and Hongwen Hu (1997) reported on the convenient reduction of N-(2-Substituted-1-cyanoethenyl) Acetamides, showcasing a general and convenient preparation method for acyclic Reissert compounds (Peng Zeng et al., 1997).
Anticancer, Anti-Inflammatory, and Analgesic Activities
Research into the biological activities of acetamide derivatives has revealed their potential in anticancer, anti-inflammatory, and analgesic applications. For example, a study by P. Rani et al. (2014) developed new chemical entities, including 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, which showed promising anticancer and anti-inflammatory activities (P. Rani et al., 2014).
Herbicidal Activity
The synthesis and evaluation of novel N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides have been explored for their herbicidal activities. A study by Daoxin Wu et al. (2011) showed that these compounds exhibited significant herbicidal activities against dicotyledonous weeds, demonstrating the agricultural applications of such chemical derivatives (Daoxin Wu et al., 2011).
Optical Properties and Chemical Sensors
The exploration of orcinolic derivatives for optical properties and as chemical sensors has shown the versatility of acetamide derivatives in analytical chemistry. B. Wannalerse et al. (2022) investigated the synthesis, crystal structure, DFT calculations, and optical properties of specific orcinolic derivatives, highlighting their potential as OH− indicators (B. Wannalerse et al., 2022).
properties
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-(2-fluoro-5-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O2/c1-10-3-6-12(16)13(7-10)20-8-14(19)18-15(2,9-17)11-4-5-11/h3,6-7,11H,4-5,8H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXDIETXTEZOKFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)OCC(=O)NC(C)(C#N)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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